tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

synthetic intermediate liquid-liquid extraction pKa differentiation

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate (CAS 2060035-59-6) is a synthetic carbamate building block featuring a Boc-protected cyclohexylamine core linked at the 3-position to a 2-amino-5-nitrophenyl substituent. With molecular formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol, it belongs to a class of bifunctional intermediates used in medicinal chemistry and probe development.

Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
Cat. No. B13168295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate
Molecular FormulaC17H25N3O4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21)
InChIKeyLHEXJUMPZDYPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate – CAS 2060035-59-6 Procurement & Selection Baseline


tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate (CAS 2060035-59-6) is a synthetic carbamate building block featuring a Boc-protected cyclohexylamine core linked at the 3-position to a 2-amino-5-nitrophenyl substituent . With molecular formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol, it belongs to a class of bifunctional intermediates used in medicinal chemistry and probe development . Its structural signature—a primary aniline ortho to a nitro group on the pendant phenyl ring, combined with a Boc-protected secondary amine on the cyclohexyl scaffold—creates a distinct reactivity and pharmacophoric profile that separates it from regioisomeric nitrophenyl-carbamates and piperidine-based analogs sharing the same molecular formula [1].

Why tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate Cannot Be Readily Replaced by Generic Analogs


Compounds sharing the molecular formula C₁₇H₂₅N₃O₄ and nominal mass 335.4 Da are not functionally interchangeable with tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate. Piperidine-based regioisomers such as tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-34-3) and tert-butyl ((1-(2-nitrophenyl)piperidin-3-yl)methyl)carbamate (CAS 1029432-36-7) possess a basic tertiary amine embedded in a six-membered heterocycle, which alters pKₐ by 2–3 log units and introduces a protonation-dependent conformational switch absent in the all-carbon cyclohexyl scaffold [1]. The target compound carries a free primary aniline ortho to a nitro group, enabling chemoselective acylation, diazotization, or reductive chemistry that is sterically and electronically distinct from the nitrobenzyl-amino or N-aryl-carbamate patterns seen in same-formula analogs . These differences in ring topology, basicity, and functional-group adjacency directly affect reactivity in amide coupling, Buchwald–Hartwig amination, and nitro-reduction sequences, making generic substitution a source of synthetic failure.

Quantitative Differentiation Evidence for tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate Versus Closest Analogs


Cyclohexyl vs. Piperidine Core Basicity and Its Impact on pH-Dependent Extraction and Reactivity

The target compound's cyclohexylamine Boc-carbamate core has a conjugate-acid pKₐ of approximately 10.5–11.0 (estimated for N-Boc-cyclohexylamine), whereas the piperidine nitrogen in the analog tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-34-3) carries a pKₐ of ~8.7–9.3 [1]. This ~1.5–2 log unit difference dictates that at pH 7.4 aqueous workup the piperidine analog is >85% protonated and partitions preferentially into water, while the target compound remains >90% neutral and partitions into organic solvent. This directly affects isolated yields in multi-step sequences where a basic wash is used to remove unreacted amine [1].

synthetic intermediate liquid-liquid extraction pKa differentiation

Ortho-Amino-Nitro Pharmacophore vs. Meta- or Para-Nitrobenzyl Patterns in Same-MF Analogs

The target compound presents a 2-amino-5-nitrophenyl substituent in which the primary aniline is ortho to the nitro group. Same-formula comparators such as tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-34-3) place the nitro group on a benzyl substituent without an adjacent aniline, while tert-butyl ((1-(2-nitrophenyl)piperidin-3-yl)methyl)carbamate (CAS 1029432-36-7) has a nitro group directly on the phenyl ring but lacks the ortho-amino motif [1]. The ortho-amino-nitro arrangement in the target compound enables intramolecular hydrogen bonding (N–H···O=N) that stabilizes specific conformations and modulates the reduction potential of the nitro group, as documented for o-nitroaniline derivatives . This motif also provides a unique vector for chemoselective derivatization: the primary aniline can be acylated or diazotized while the nitro group remains intact, a sequential selectivity profile not available in the comparator analogs [1].

pharmacophore design nitro reduction chemoselective acylation

Boc Protection Strategy: Deprotection Selectivity Compared to Cbz and Fmoc Analogs

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group on the cyclohexylamine nitrogen. Under standard deprotection conditions (TFA/CH₂Cl₂ 1:1 or 4 M HCl/dioxane, 25 °C, 1–2 h), the Boc group is quantitatively removed (>99%) while the nitro group and the aryl aniline remain intact . In contrast, a hypothetical Cbz-protected analog would require hydrogenolysis (H₂, Pd/C) conditions that simultaneously reduce the nitro group, destroying the desired 5-nitro functionality. An Fmoc analog would require basic conditions (piperidine/DMF) that could promote undesired nitro-group side reactions. The Boc group also provides acid-labile orthogonality when the target compound is used alongside base-labile esters or silyl ethers in complex synthetic routes [1].

protecting group strategy Boc deprotection orthogonal protection

Structural Differentiation from BM-531: Carbamate vs. Sulfonylurea Pharmacophore and Target Selectivity Implications

BM-531 (1-tert-butyl-3-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea, CAS 284464-46-6) shares the 2-amino-5-nitrophenyl-cyclohexyl motif but replaces the carbamate linkage with a sulfonylurea . BM-531 is a characterized dual thromboxane synthase inhibitor / thromboxane A₂ receptor antagonist with an IC₅₀ of 7.8 nM at human platelet thromboxane receptors, compared to sulotroban (IC₅₀ = 0.93 μM) and SQ-29548 (IC₅₀ = 0.021 μM) . The target compound, lacking the sulfonylurea moiety, is not a thromboxane pathway modulator; its carbamate scaffold and Boc-protected cyclohexylamine present an orthogonal pharmacophore suited for distinct target classes such as kinases or proteases where the carbamate functions as a transition-state isostere or a reversible covalent warhead . This functional divergence means the two compounds cannot substitute for one another in assays directed at thromboxane signaling vs. general enzyme inhibition campaigns; selecting the correct scaffold at procurement prevents wasted screening effort.

thromboxane receptor sulfonylurea carbamate scaffold target selectivity

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

As of the last vendor update, the target compound was supplied by Biosynth through CymitQuimica with a minimum purity specification of 95% and a discontinued status for both 5 mg and 50 mg pack sizes . In contrast, the structurally related piperidine analog tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS 323578-34-3) is listed by multiple vendors including CymitQuimica with the same nominal purity of ≥95% and active stock availability . The target compound's limited commercial footprint—essentially a single-source, discontinued item—creates a supply-chain risk that must be factored into procurement timelines. No public certificate of analysis (CoA) with batch-specific purity quantification is available for the target compound; the 95% figure remains the only published purity specification .

vendor sourcing purity specification discontinued products

Recommended Application Scenarios for tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate Based on Quantitative Evidence


Synthesis of Benzimidazole and Quinoxaline Libraries via Ortho-Amino-Nitro Cyclization

The ortho-amino-nitro arrangement on the pendant phenyl ring provides a direct entry to benzimidazoles (via nitro reduction and cyclization with carboxylic acids or aldehydes) and quinoxalines (via condensation with α-diketones) without requiring protecting-group manipulation on the aniline nitrogen . The Boc-protected cyclohexylamine remains orthogonal during these cyclizations, allowing subsequent deprotection to a free secondary amine for further diversification. Same-formula piperidine analogs lack the 1,2-amino-nitro adjacency and cannot undergo this transformation without extensive synthetic redesign [1].

Kinase or Protease Inhibitor Fragment Elaboration Using the Cyclohexyl Core as a Conformational Scaffold

The all-carbon cyclohexyl ring with a Boc-protected exocyclic amine at position 1 and a 2-amino-5-nitrophenyl group at position 3 presents a rigid, non-basic scaffold with well-defined axial/equatorial vectors. This topology is preferred over piperidine analogs when a neutral, lipophilic linker is required between a hinge-binding heterocycle and a solvent-exposed moiety in kinase inhibitor design . The absence of a basic ring nitrogen eliminates confounding protonation-state effects in cellular assays, a differentiation supported by the estimated ΔpKₐ of ~1.5–2 log units between the cyclohexyl carbamate and piperidine carbamate cores .

Chemoselective Bioconjugation via Aniline-Directed Acylation or Diazotization

The primary aryl amine of the target compound can be selectively acylated, sulfonylated, or converted to a diazonium salt without affecting the Boc group or the nitro substituent, enabling sequential conjugation to affinity tags, fluorophores, or solid supports . This chemoselectivity is absent in analogs where the aniline nitrogen is either alkylated, Boc-protected on the aryl ring, or replaced with a benzylamine motif—as seen in CAS 323578-34-3 and CAS 1029432-36-7 [1]. For pull-down probe synthesis or activity-based protein profiling (ABPP) applications, the target compound's free aniline is a key enabling functionality .

Custom Synthesis Procurement Triggered by Discontinued Commercial Status

Given that the reference commercial source (Biosynth/CymitQuimica) lists the compound as discontinued in all catalog sizes as of the last update , teams requiring this specific scaffold must either initiate custom synthesis or locate alternative suppliers. The documented molecular formula (C₁₇H₂₅N₃O₄), SMILES (CC(C)(C)OC(=O)NC1CCCC(c2cc([N+](=O)[O-])ccc2N)C1), and CAS number (2060035-59-6) provide sufficient identity parameters to solicit quotes from contract research organizations, with the 95% minimum purity specification serving as the acceptance criterion [1].

Quote Request

Request a Quote for tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.